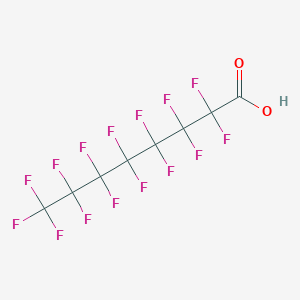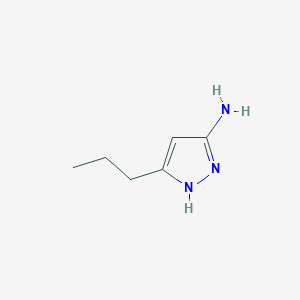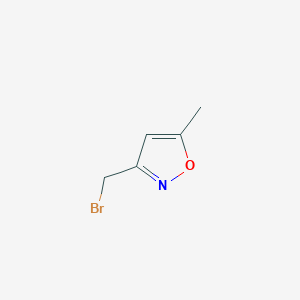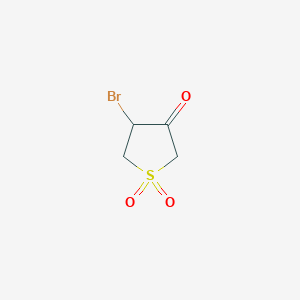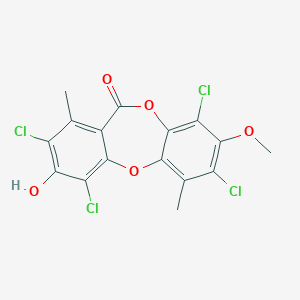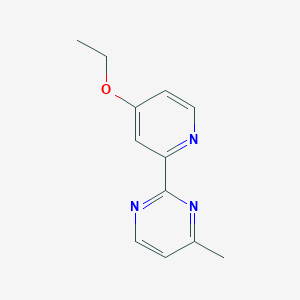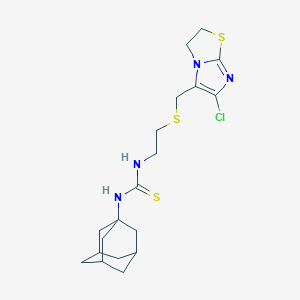
3dTDP-Pyrdg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3dTDP-Pyrdg is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and various biochemical and physiological effects, making it an interesting topic for further investigation.
Mecanismo De Acción
The mechanism of action of 3dTDP-Pyrdg is not fully understood, but it is believed to involve the modulation of protein-protein interactions. Specifically, it has been shown to bind to a specific site on the target protein, which can alter its conformation and affect its interactions with other proteins. This can lead to downstream effects on cellular processes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of specific proteins, which can affect cellular processes such as cell growth, differentiation, and apoptosis. Additionally, it has been shown to have potential anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3dTDP-Pyrdg in lab experiments is its ability to modulate protein-protein interactions, which can be useful for studying various cellular processes and signaling pathways. Additionally, its unique mechanism of action and potential applications in drug discovery make it an interesting compound for further investigation. However, one limitation of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 3dTDP-Pyrdg. One direction is to further investigate its mechanism of action and how it modulates protein-protein interactions. Additionally, it would be interesting to study its potential applications in drug discovery and development, particularly for diseases such as cancer and inflammation. Furthermore, it may be useful to explore alternative synthesis methods that could make the compound more accessible for lab experiments.
Métodos De Síntesis
The synthesis of 3dTDP-Pyrdg involves the use of various chemical reagents and procedures. The compound is typically synthesized using a multi-step process that involves the use of a pyridine derivative and a tert-butyl ester. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3dTDP-Pyrdg has been studied for its potential applications in scientific research. It has been shown to have various properties that make it useful for studying cellular processes and signaling pathways. Specifically, it has been studied for its ability to modulate protein-protein interactions, which are important for many cellular processes. Additionally, it has been shown to have potential applications in drug discovery and development.
Propiedades
Número CAS |
141848-06-8 |
|---|---|
Fórmula molecular |
C53H74N2O14P2 |
Peso molecular |
1025.1 g/mol |
Nombre IUPAC |
[3-[hydroxy-[hydroxy-[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl]oxy-2-(10-pyren-1-yldecanoyloxy)propyl] tetradecanoate |
InChI |
InChI=1S/C53H74N2O14P2/c1-3-4-5-6-7-8-9-10-13-16-19-25-48(56)64-36-45(38-66-71(62,63)69-70(60,61)65-37-44-32-34-47(67-44)55-35-39(2)52(58)54-53(55)59)68-49(57)26-20-17-14-11-12-15-18-22-40-27-28-43-30-29-41-23-21-24-42-31-33-46(40)51(43)50(41)42/h21,23-24,27-31,33,35,44-45,47H,3-20,22,25-26,32,34,36-38H2,1-2H3,(H,60,61)(H,62,63)(H,54,58,59) |
Clave InChI |
MQGGXSSNCXZTHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1CCC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1CCC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Sinónimos |
3'-deoxythymidine diphosphate 1-myristoyl-2-(10-pyren-1-yl-decanoyl)glycerol 3dTDP-pyrDG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



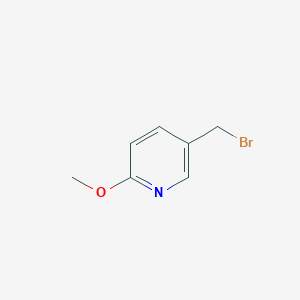
![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)
